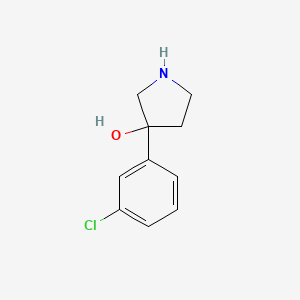

3-(3-Chlorophenyl)pyrrolidin-3-ol

Description

3-(3-Chlorophenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a chlorinated aromatic substituent at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g/mol . The compound is characterized by a hydroxyl group and a 3-chlorophenyl moiety attached to the pyrrolidine ring, making it a versatile intermediate in medicinal chemistry and drug synthesis. Its stereochemistry (e.g., 3R or 3S configurations) and substitution patterns significantly influence its physicochemical and biological properties.

Properties

IUPAC Name |

3-(3-chlorophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-2-8(6-9)10(13)4-5-12-7-10/h1-3,6,12-13H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKUIJPKDGUVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 3-chlorophenyl and hydroxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with an amine and a suitable reducing agent can yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic hydrogenation, selective chlorination, and advanced purification techniques to isolate the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler pyrrolidine derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: 3-(3-Chlorophenyl)pyrrolidin-3-one.

Reduction: 3-Phenylpyrrolidine.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 3-(3-Chlorophenyl)pyrrolidin-3-ol exhibits a range of biological activities, making it a subject of interest in drug development. Key areas of investigation include:

- Enzyme Inhibition: This compound has shown potential in inhibiting specific enzymes, which is critical for developing treatments for diseases such as cancer and tuberculosis. For instance, derivatives containing this compound can inhibit mycobacterial ATP synthase, indicating its potential for anti-tuberculosis therapies.

- Anticancer Properties: In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

- Neuroprotective Effects: Some derivatives have exhibited neuroprotective properties, suggesting therapeutic avenues for neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances efficacy in neurological applications.

Case Studies

-

Anticancer Activity:

- A study assessed the anticancer properties of various derivatives, revealing that compounds containing the chlorophenyl group demonstrated enhanced activity against prostate cancer cell lines compared to non-chlorinated counterparts. The mechanism involved ROS generation and apoptosis induction.

- Neuroprotection:

Applications in Medicinal Chemistry

The structural characteristics of this compound allow it to interact with various neurotransmitter systems, particularly adrenergic receptors. Its dual functionality—due to the hydroxyl and chlorophenyl groups—enables it to participate in diverse chemical reactions typical of alcohols, enhancing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(3-Chlorophenyl)pyrrolidin-3-ol

- Molecular Formula: C₁₀H₁₂ClNO

- Molecular Weight : 197.66 g/mol

- Key Difference: The chlorophenyl group is attached to the 2-position of the pyrrolidine ring instead of the 3-position.

3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol

- Molecular Formula: C₁₁H₁₄FNO

- Molecular Weight : 195.24 g/mol

- Key Difference : A fluorophenylmethyl group replaces the chlorophenyl moiety. Fluorine’s electronegativity and smaller atomic radius enhance metabolic stability and lipophilicity compared to chlorine, which may improve pharmacokinetic profiles .

3-(3-Bromobenzyl)pyrrolidin-3-ol

- Molecular Formula: C₁₁H₁₄BrNO

- Molecular Weight : 256.14 g/mol

Variations in the Pyrrolidine Backbone

1-(3-Chloro-benzyl)pyrrolidin-3-ol

- Molecular Formula: C₁₁H₁₄ClNO

- Molecular Weight : 211.69 g/mol

- Key Difference : A benzyl group is attached to the pyrrolidine nitrogen. This modification increases steric bulk and may reduce membrane permeability compared to 3-(3-chlorophenyl)pyrrolidin-3-ol .

(3R)-1-(2-Phenylethyl)pyrrolidin-3-ol

Functional Group Modifications

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

- Molecular Formula: C₁₂H₁₀ClNO₂

- Molecular Weight : 243.67 g/mol

- Key Difference : Replacement of the pyrrolidine ring with a pyridine scaffold and addition of a methoxy group alters hydrogen-bonding capacity and π-π stacking interactions, relevant to kinase inhibition .

Dimethyl [2R,3R,4S)-2,4-diphenylpyrrolidin-3-yl]phosphonate

Structure–Activity Relationship (SAR) Insights

- Chlorine Position : Meta-substitution on the phenyl ring (as in this compound) optimizes steric and electronic effects for receptor binding, whereas ortho-substitution may induce torsional strain .

- Stereochemistry : The 3R configuration in pyrrolidin-3-ol derivatives shows enhanced antiviral activity compared to 3S, as demonstrated in oxadiazole hybrids targeting viral proteases .

- Aromatic Substituents : Fluorine and bromine analogs exhibit improved metabolic stability and target affinity, respectively, but may trade off with increased molecular weight and reduced solubility .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Property/Application |

|---|---|---|---|---|

| This compound | C₁₀H₁₂ClNO | 197.66 | 3-chlorophenyl | Intermediate in antiviral agents |

| 2-(3-Chlorophenyl)pyrrolidin-3-ol | C₁₀H₁₂ClNO | 197.66 | 2-chlorophenyl | Positional isomer for SAR studies |

| 3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol | C₁₁H₁₄FNO | 195.24 | 3-fluorophenylmethyl | Enhanced metabolic stability |

| 1-(3-Chloro-benzyl)pyrrolidin-3-ol | C₁₁H₁₄ClNO | 211.69 | N-benzyl, 3-chlorophenyl | Increased steric bulk |

| (3R)-1-(2-Phenylethyl)pyrrolidin-3-ol | C₁₂H₁₇NO | 191.27 | N-phenylethyl, 3R-config | Antiviral activity |

Biological Activity

3-(3-Chlorophenyl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a pyrrolidine ring substituted with a chlorophenyl group, which is critical for its biological activity. The presence of the hydroxyl group enhances its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of reducing agents. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticonvulsant and Analgesic Properties

Research has indicated that derivatives of this compound exhibit significant anticonvulsant and analgesic activities. For instance, studies on related compounds have shown promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizure tests . The most active derivatives demonstrated protective indices superior to established drugs like valproic acid.

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | ED50 (mg/kg) | Protective Index |

|---|---|---|

| Valproic Acid | 68.30 | 252.74 |

| Compound A | 28.20 | TBD |

| Compound B | TBD | TBD |

Antimicrobial Activity

Another area of interest is the antimicrobial activity against various pathogens. Compounds structurally related to this compound have been evaluated against Staphylococcus aureus and Mycobacterium tuberculosis. Some derivatives exhibited significant inhibition at non-cytotoxic concentrations, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity Against Pathogens

| Compound | MIC (μM) | Pathogen |

|---|---|---|

| Compound A | 30 | Staphylococcus aureus |

| Compound B | 16–128 | Mycobacterium tuberculosis |

The biological activity of this compound may be attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Studies suggest that it may act as a prodrug, undergoing metabolic transformation to yield active metabolites that exert anticonvulsant effects . The compound's ability to form hydrogen bonds with biological macromolecules enhances its pharmacological profile.

Case Studies and Research Findings

- Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of a series of pyrrolidine derivatives, including those based on this compound. The findings highlighted the superior efficacy of certain derivatives in reducing seizure frequency compared to traditional anticonvulsants .

- Antinociceptive Activity : Another investigation focused on the analgesic properties of these compounds in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting their potential for treating neuropathic pain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.